molecular formula C24H24N2O2 B11639317 1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl- CAS No. 113918-60-8

1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl-

Cat. No.: B11639317
CAS No.: 113918-60-8
M. Wt: 372.5 g/mol
InChI Key: XAOUTZSLDUFREL-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of two carboxamide groups attached to a benzene ring, with additional ethyl and phenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with diethylamine and diphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

    Substitution: The phenyl and ethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxamide, N,N’-diphenyl-: Lacks the ethyl groups, leading to different reactivity and properties.

    1,3-Benzenedicarboxamide, N,N’-diethyl-: Lacks the phenyl groups, affecting its chemical behavior and applications.

Uniqueness

1,3-Benzenedicarboxamide, N,N’-diethyl-N,N’-diphenyl- is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with similar compounds.

Properties

CAS No.

113918-60-8

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-N,3-N-diethyl-1-N,3-N-diphenylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-3-25(21-14-7-5-8-15-21)23(27)19-12-11-13-20(18-19)24(28)26(4-2)22-16-9-6-10-17-22/h5-18H,3-4H2,1-2H3

InChI Key

XAOUTZSLDUFREL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC=C3

Origin of Product

United States

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